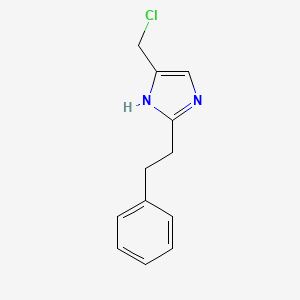
15α-Acetoxy-gestodene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds shows the selective synthesis of isomeric monomethyl ethers utilizing the formation of seven-membered ring lactone by dehydration with acetic anhydride. Enzymic and chemical O-methylation have been examined, highlighting the reactivity of hydroxy groups in such compounds both chemically and enzymatically (Suzuki et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methylestrone, such as 4-hydroxyestrogens, has been established through techniques like nuclear magnetic resonance, infrared, and mass spectra. These methods provide detailed insights into the arrangement of atoms and the chemical bonds within molecules, crucial for understanding their biological activity and chemical properties (Stubenrauch et al., 1977).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Methylestrone and similar compounds involve complex interactions and transformations. Studies have described total syntheses of related compounds, highlighting key steps such as stereospecific introduction of groups and reduction of ring structures, which are essential in forming the final products with desired characteristics (Birch & Subba, 1970).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are vital for understanding how 4-Methylestrone behaves in different environments and for its formulation in various applications. Although specific studies on 4-Methylestrone were not identified, research on analogous compounds provides valuable insights into these aspects and their implications on bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for comprehending the utility and safety of 4-Methylestrone. Investigations into the O-methylation of related compounds reveal insights into their reactivity and the formation of metabolites, which are significant for assessing their biological effects and potential therapeutic applications (Shimada et al., 1982).
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolic Implications
Gestodene, a derivative within the same class as 15α-Acetoxy-gestodene, is recognized for its pharmacokinetic advantages and selective progestational activity. It exhibits high bioavailability and efficacy in inhibiting ovulation at lower dosages compared to other progestogens. Notably, gestodene-containing contraceptives have been associated with neutral or positive effects on lipid and carbohydrate metabolism, suggesting a potentially reduced risk of metabolic disorders in users (Wilde & Balfour, 1995).
Contraceptive Efficacy and Safety
Research has consistently affirmed the contraceptive efficacy of gestodene, highlighting its low pregnancy rates similar to those of contraceptives containing other progestogens. Moreover, it has been suggested that gestodene preparations may offer better cycle control compared to other formulations, with the most common adverse events being headaches and breast tension, indicating a favorable safety profile (Wilde & Balfour, 1995).
Impact on Venous Thromboembolism (VTE)
The relationship between oral contraceptives containing newer progestogens like gestodene and the risk of VTE has been the subject of extensive research. Studies have shown mixed results, with some indicating an increased risk of VTE, while others suggest that these risks may not be significantly higher than for contraceptives containing second-generation progestogens. This highlights the complexity of assessing risk factors and underscores the need for individualized patient care (Farmer & Lawrenson, 1998).
Environmental Considerations
The environmental impact of synthetic progestogens, including compounds related to 15α-Acetoxy-gestodene, has been identified as a significant concern. Progestins are potent at low concentrations and can impair aquatic vertebrate reproduction, indicating the need for further research into their ecotoxicological effects (Kumar et al., 2015).
Propiedades
Número CAS |
267650-77-1 |
|---|---|
Nombre del producto |
15α-Acetoxy-gestodene |
Fórmula molecular |
C₂₃H₃₀O₄ |
Peso molecular |
370.48 |
Sinónimos |
(15α,17α)-15-(Acetyloxy)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-6-(benzyloxy)-8-(1-hydroxy-2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1142760.png)
